2-Hydrazinyl-3-iodopyridine
Description
Significance of Pyridine-Based Heterocycles in Organic Synthesis and Medicinal Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of organic and medicinal chemistry. Current time information in Bangalore, IN.rsc.org Among these, the pyridine (B92270) ring, a six-membered heteroaromatic system, is a ubiquitous and vital scaffold found in natural products like vitamins and alkaloids, as well as in a vast number of pharmaceutical agents. Current time information in Bangalore, IN.scispace.com
Pyridine and its derivatives are highly valued as versatile building blocks in synthesis. Current time information in Bangalore, IN. Their utility stems from several key characteristics. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for hydrogen bond formation, which can significantly influence a molecule's pharmacokinetic properties. researchgate.net This makes the pyridine scaffold a frequent choice for the bioisosteric replacement of other functional groups in drug design. scispace.com Furthermore, the aromatic nature of the pyridine ring allows for a wide array of functionalization reactions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules. Current time information in Bangalore, IN. These modifications are crucial for developing new drugs, agrochemicals, and functional materials. aobchem.com The fusion of pyridine rings with other heterocyclic systems creates rigid, planar structures that can interact effectively with biological targets, making them valuable in the development of treatments for complex diseases. rsc.org
The hydrazine (B178648) group (-NHNH2) is a potent nucleophile and a valuable functional group in organic synthesis. google.com Hydrazines and their derivatives, such as hydrazones and hydrazides, are important intermediates for the synthesis of a wide variety of heterocyclic compounds. aksci.com The presence of two adjacent nitrogen atoms with lone pairs of electrons allows them to participate in various cyclization and condensation reactions. aksci.com One of the most well-known applications of hydrazine is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. google.com In medicinal chemistry, the hydrazine moiety is a key component in the synthesis of numerous biologically active molecules, and it can act as a linker or a pharmacophore itself. researchgate.net
Iodine, as a substituent on an aromatic ring, plays a strategic role in directing chemical synthesis. researchgate.net The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. aaronchem.com This reactivity allows for the precise and controlled introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the iodine atom. lookchem.com This directed synthesis is fundamental for building complex molecular structures from simpler precursors. mdpi.com Furthermore, iodine can act as a catalyst in certain reactions, often promoting transformations under mild and neutral conditions, which is a significant advantage in the synthesis of sensitive or complex molecules. researchgate.net Hypervalent iodine reagents have also emerged as powerful oxidizing agents in modern organic synthesis due to their low toxicity and ease of handling. nih.gov
Academic Context and Research Relevance of 2-Hydrazinyl-3-iodopyridine
The compound this compound (CAS Number: 54231-42-4) is a prime example of a molecule that combines the strategic functionalities of a pyridine ring, a hydrazine group, and an iodine substituent. aksci.comaaronchem.comaksci.com Its primary relevance in academic and industrial research lies in its role as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems.
Specifically, 2-hydrazinopyridine (B147025) derivatives are key precursors for the synthesis of Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazolo[4,3-a]pyridines, a class of compounds with a wide range of biological activities, including herbicidal, antifungal, and neuroprotective properties. researchgate.net The synthesis of these fused systems typically involves the reaction of the hydrazine moiety with a suitable electrophile, followed by an intramolecular cyclization.
For instance, research has shown that 2-hydrazinopyridines can react with various reagents like aldehydes, imidates, or α-keto acids under different conditions to yield triazolopyridines. rsc.orgresearchgate.netresearchgate.net The iodine atom at the 3-position remains available for subsequent functionalization, allowing for the creation of diverse molecular libraries for drug discovery and other applications.
A study on a related compound, 2-hydrazino-5-iodopyridine, demonstrated its use in creating a fluorescent probe for detecting hypochlorous acid. mdpi.com The synthesis involved the condensation of the hydrazinopyridine with an aldehyde-functionalized BODIPY molecule, followed by an oxidative cyclization to form the fluorescent triazolopyridine product. mdpi.com This highlights the utility of the hydrazinyl and iodo functionalities in a concerted synthetic strategy.
The following table summarizes various reaction conditions reported for the synthesis of Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine precursors, illustrating the diverse synthetic methodologies where a compound like this compound would be a valuable starting material.
| Reactant with 2-Hydrazinopyridine | Catalyst/Reagent | Solvent | Temperature | Key Finding/Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), p-TsOH | Polyethylene glycol | 80 °C | Good yields for various aldehydes. | scispace.com |
| Aryl α-keto acids | KI, TBHP (tert-Butyl hydroperoxide), Na₂CO₃ | 1,4-Dioxane (B91453) | 130 °C | Moderate to good yields (40-83%). | rsc.org |
| Ethyl imidates | Acetic acid | - | 50-70 °C | Good yields under mild conditions. | researchgate.net |
| Aldehydes | Iodobenzene diacetate (IBD) | Dichloromethane | Room Temperature | High yields (up to 90%). | nih.gov |
| Acylated hydrazinopyridines | Triphenylphosphine (Ph₃P), Diethyl azodicarboxylate (DEAD) | THF | - | Modified Mitsunobu reaction under mild conditions. | semanticscholar.org |
A patent for triazolopyridine compounds with potential therapeutic uses describes the synthesis of 6-Fluoro-2-hydrazinyl-3-iodopyridine from 2-chloro-6-fluoro-3-iodopyridine (B14004504) and hydrazine hydrate (B1144303). google.com This intermediate is then used to construct more complex molecules, underscoring the industrial relevance of such building blocks. google.com The strategic placement of the iodo and hydrazinyl groups on the pyridine core makes this compound a valuable tool for chemists aiming to efficiently synthesize novel and potentially bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-iodopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRJCOZVATYAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306168 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-42-4 | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hydrazinyl-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydrazinyl 3 Iodopyridine and Its Analogues
Direct Synthesis Approaches for 2-Hydrazinyl-3-iodopyridine
Direct synthesis methods are fundamental in producing this compound, primarily involving the reaction of halopyridines with hydrazine (B178648) hydrate (B1144303).
Reaction of Halopyridines with Hydrazine Hydrate.benchchem.comjapsonline.com
The most common method for synthesizing 2-hydrazinylpyridines is through the nucleophilic substitution of a halogen atom on the pyridine (B92270) ring with a hydrazinyl group from hydrazine hydrate. japsonline.comgoogle.com This reaction is applicable to a range of halopyridine precursors.
The efficiency of the reaction between halopyridines and hydrazine hydrate is highly dependent on the chosen conditions. researchgate.net Key parameters that are often optimized include the solvent, temperature, and duration of the reaction. researchgate.net
For instance, in the synthesis of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, a related compound, the reaction of 2,4-dichloro-3-iodopyridine (B1313218) with hydrazine monohydrate is carried out in 1,4-dioxane (B91453) at 80°C for 16 hours under sealed conditions, resulting in a 49% yield. The choice of solvent is crucial; using THF or DCM instead of 1,4-dioxane can lead to a 20-40% decrease in yield. Similarly, lowering the temperature to 60°C or reducing the reaction time to 8 hours can decrease the yield by 30% and 25%, respectively.
In other examples, such as the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566), the reaction is performed by heating to 130°C and refluxing for 10 hours. google.com Solvents like N,N-dimethylformamide (DMF) and N,N-dimethylpropanolamine have been utilized, with the latter also acting as an acid-binding agent, which can promote the reaction. patsnap.comgoogle.com The use of a tertiary amine as a solvent can facilitate the reaction and significantly improve the reaction rate and yield. google.com Nonpolar solvents like toluene (B28343) and 1,4-dioxane have also been shown to be effective in similar reactions at reflux temperatures. researchgate.net
The molar ratio of the pyridine halide to hydrazine hydrate is another critical factor. A ratio of more than 1:1.8 can lead to excess hydrazine hydrate in the system, causing resource waste or complicating recovery. google.com
Table 1: Optimization of Reaction Conditions for Hydrazinylpyridine Synthesis
| Parameter | Optimal Condition | Suboptimal Condition | Yield Impact | Source |
|---|---|---|---|---|
| Solvent | 1,4-Dioxane | THF, DCM | -20% to -40% | |
| N,N-dimethylpropanolamine | - | Promotes reaction | patsnap.comgoogle.com | |
| Toluene, 1,4-dioxane | - | High yield at reflux | researchgate.net | |
| Temperature | 80°C | 60°C | -30% | |
| 130°C (reflux) | - | High yield | google.com | |
| Reaction Time | 16 hours | 8 hours | -25% | |
| 10 hours (reflux) | - | High yield | google.com | |
| Hydrazine Equiv. | 6 eq. | 3 eq. | -50% | |
| Molar Ratio (Pyridine Halide:Hydrazine Hydrate) | < 1:1.8 | > 1:1.8 | Resource waste | google.com |
The nature of the halogen substituent on the pyridine precursor significantly affects the reaction's efficiency. The reactivity of halogens in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I for activated systems. For instance, the synthesis of 3-chloro-2-hydrazinopyridine from 2-fluoro-3-chloropyridine and hydrazine hydrate occurs at room temperature with ethanol (B145695) as a solvent. google.com However, the preparation of the 2-fluoro-3-chloropyridine starting material can be challenging. google.com
In the case of di-substituted pyridines, such as 2-chloro-3-iodopyridine, the iodine atom is more susceptible to substitution in certain reactions like Sonogashira cross-coupling, while the chlorine atom remains intact. researchgate.net Conversely, in reactions with hydrazine, the position of the halogen is crucial. For the synthesis of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, the starting material is 2,4-dichloro-3-iodopyridine, where the chlorine at the 2-position is displaced by hydrazine. The synthesis of 2,3-dichloropyridine itself can be achieved from 2,3,6-trichloropyridine (B1294687) through a catalytic transfer hydrogenation (CTH) reaction, which has been successfully applied to the dechlorination of polychloropyridines. google.com This indicates that the choice of precursor is a balance between reactivity and accessibility.
The synthesis of the pyridine halide precursors can be achieved through catalytic hydrogen substitution. google.com For example, 2,3-dichloropyridine can be prepared from 2,3,6-trichloropyridine via a hydrogen substitution reaction. patsnap.com This method is advantageous as it can reduce waste and improve selectivity and yield. google.com
The use of a mixed catalyst system, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), has been shown to greatly enhance the selectivity and reaction rate of the hydrogen substitution. google.com The reaction is typically carried out in the presence of a base. patsnap.com The choice of base is important; for example, a combination of a strong base and a weak base can improve the selectivity of the hydrogen substitution reaction. patsnap.com In one patented method, 2,3,6-trichloropyridine is hydrogenated in methanol (B129727) using a mixed catalyst of 8% Pt/C and 8% Pd/C in a 1:10 ratio, with pyridine as a base and a sodium hydroxide (B78521) methanol solution, to produce 2,3-dichloropyridine with a purity of 97.6% and a yield of 88.5%. patsnap.com
Alternative Synthetic Routes to Related Hydrazinylpyridines
Beyond the direct hydrazinolysis of halopyridines, other methods exist for preparing substituted hydrazinylpyridines.
Synthesis of Substituted Hydrazinyl-iodopyridines.
The synthesis of more complex hydrazinyl-iodopyridines often involves multi-step processes. For example, the synthesis of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine starts with 2,4-dichloro-3-iodopyridine.
In a different approach, aryl iodides can be synthesized from arylhydrazines and iodine in a metal- and base-free method. acs.org While this is not a direct synthesis of hydrazinylpyridines, it demonstrates a transformation involving a hydrazine group that could be adapted.
Furthermore, the synthesis of various substituted pyridines can be achieved through cycloaddition reactions, such as the Bohlmann-Rahtz Pyridine Synthesis, which involves the condensation of enamines with ethynylketones. organic-chemistry.org While not directly producing hydrazinylpyridines, these methods provide access to a wide range of substituted pyridine cores that could potentially be functionalized to include a hydrazinyl group in subsequent steps.
Metal-Free Approaches for Aryl Iodide Formation via Arylhydrazines (Inverse Perspective)researchgate.net
A significant advancement in the synthesis of aryl iodides from arylhydrazine precursors is a method that proceeds without the use of metal catalysts or a base. Research has detailed a facile and efficient protocol for this transformation, utilizing arylhydrazine hydrochlorides and an equimolar amount of molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.orgacs.org The reaction is typically conducted at a moderate temperature of 60°C for 6 hours. researchgate.netacs.org
The proposed mechanism for this iodination is distinctive. Iodine plays a dual role, acting as both an oxidant and the iodinating agent. rsc.orgacs.org Initially, the arylhydrazine is oxidized by iodine to generate an arenediazonium salt intermediate. This salt then undergoes a single-electron transfer (SET) from an iodide anion, leading to the formation of an aryl radical and an iodine radical. The subsequent combination of these two radicals affords the final aryl iodide product. researchgate.netacs.orgbohrium.com This process is advantageous as it circumvents the need for corrosive acids like nitrous acid or harsh oxidants that are characteristic of traditional methods like the Sandmeyer reaction. rsc.org
This methodology demonstrates a broad substrate scope, tolerating a wide variety of functional groups on the arylhydrazine, including both electron-donating and electron-withdrawing groups, and consistently produces the corresponding aryl iodides in good to excellent yields, generally ranging from 74% to 95%. rsc.orgacs.org For instance, substrates with methyl, ethyl, and methoxy (B1213986) substituents, as well as those with nitro, trifluoromethyl, cyano, and carboxyl groups, have been successfully iodinated under these conditions. rsc.orgbohrium.com The reaction has also proven to be scalable, as demonstrated by the gram-scale synthesis of 4-iodo-1,1'-biphenyl. rsc.org
However, a notable limitation was observed when applying this method to heterocyclic hydrazines. The reaction involving 2-pyridylhydrazine hydrochloride did not proceed effectively, which was attributed to the basic nature of the pyridyl group interfering with the reaction pathway. bohrium.com
Table 1: Synthesis of Various Aryl Iodides from Arylhydrazine Hydrochlorides via a Metal-Free Method rsc.orgbohrium.com
Green Chemistry Principles in this compound Synthesisgoogle.com
The synthesis of pyridine derivatives, including precursors to this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. nih.gov Traditional synthetic routes often involve harsh conditions, hazardous reagents, and significant waste generation, prompting the development of more benign alternatives. google.com
One key area of focus is energy efficiency and the reduction of reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard. acs.orgnih.gov The synthesis of 2-hydrazinopyridine (B147025) from 2-bromopyridine (B144113) and hydrazine anhydrous has been successfully achieved under microwave irradiation, demonstrating a significant acceleration of the reaction. mdpi.com This technique offers advantages such as high yields, pure products, and dramatically shorter reaction times (often minutes instead of hours), which aligns with green chemistry goals by reducing energy consumption. acs.orgnih.govnih.gov
The principle of using safer solvents and reaction conditions is also paramount. An efficient synthesis of substituted hydrazinylpyridines has been reported using simple alcohols and diethyl ether, which are more environmentally friendly options compared to many conventional solvents. researchgate.net Furthermore, solvent-free approaches represent a significant step forward. mdpi.com The synthesis of hydrazone derivatives, for example, has been accomplished under solvent-free conditions using a recyclable ionic liquid as a catalyst. rsc.org
Atom economy and waste prevention are addressed through the design of one-pot multicomponent reactions (MCRs). acs.orgnih.gov These reactions are inherently efficient as they combine multiple synthetic steps into a single operation, minimizing the need for purification of intermediates and reducing solvent and reagent waste. researchgate.netnih.gov Methodologies for the one-pot synthesis of complex heterocyclic systems starting from 2-hydrazinopyridines have been developed, showcasing the utility of this approach. researchgate.netscispace.com
Finally, the development of novel catalytic systems that are more environmentally friendly is a crucial aspect of green pyridine synthesis. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines provides a route to related heterocycles without the need for transition metals or external chemical oxidants, representing a clean, electricity-driven method. organic-chemistry.org Another innovative approach involves the use of visible-light-induced copper(I) catalysis for the denitrogenative coupling of 2-hydrazinopyridines. rsc.org This method is noteworthy for using oxygen as the oxidant and generating only nitrogen gas and water as byproducts, resulting in a low E-factor (Environmental factor) and high reaction mass efficiency. sci-hub.se Such strategies highlight the ongoing efforts to create synthetic pathways that are not only effective but also economically and ecologically sustainable. organic-chemistry.orgsci-hub.se
Chemical Reactivity and Transformation Pathways of 2 Hydrazinyl 3 Iodopyridine
Role of the Hydrazine (B178648) Moiety in Chemical Reactions
The hydrazine group (-NH-NH₂) attached to the pyridine (B92270) ring at the 2-position is a key center of reactivity. Its nucleophilic character is central to its role in forming new chemical bonds, particularly with carbon atoms.
The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis, crucial for constructing the amine and amide functional groups prevalent in biologically active molecules. uri.edu The hydrazine moiety of 2-Hydrazinyl-3-iodopyridine serves as a potent nitrogen nucleophile. The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons that can readily attack electrophilic carbon centers. nptel.ac.in This reactivity facilitates substitution reactions where the hydrazine group displaces a leaving group on an alkyl or acyl compound, resulting in a new C-N bond. nptel.ac.inresearchgate.net
Methods for forming C-N bonds can be broadly categorized into the reaction of a nucleophilic nitrogen with an electrophilic carbon or an electrophilic nitrogen with a nucleophilic carbon. nptel.ac.in In the case of this compound, the hydrazine group exemplifies the former category. The introduction of an alkyl group onto the hydrazine nitrogen can increase its nucleophilicity, potentially leading to further alkylation. nptel.ac.in This inherent nucleophilicity is harnessed in various synthetic transformations beyond simple alkylation, including the construction of complex heterocyclic systems. uri.edursc.orgnih.gov
A hallmark reaction of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction is a reliable and often high-yield method for creating a new C=N double bond, forming hydrazone derivatives. researchgate.netmdpi.com
The reaction between this compound and an aldehyde or ketone proceeds via nucleophilic addition of the terminal amino group of the hydrazine to the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to form the corresponding hydrazone. vanderbilt.edulibretexts.org The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. researchgate.net
Acylhydrazones, a specific class of hydrazones, are readily synthesized by the condensation of a hydrazide with an aldehyde or ketone. mdpi.com While this compound is a hydrazine, not a hydrazide, its condensation reactions follow the same fundamental mechanism to produce (1-(pyridin-3-yl)ethylidene)hydrazone structures. nih.gov These reactions provide a straightforward pathway to a wide variety of derivatives, where the properties of the final molecule can be tuned by selecting different carbonyl-containing starting materials. organic-chemistry.org
| Reactant (Carbonyl Compound) | Product (Hydrazone Derivative) | General Reaction Scheme |
|---|---|---|
| Acetaldehyde | 2-(2-Ethylidenehydrazinyl)-3-iodopyridine | (Illustrative Scheme) |
| Acetone | 2-(2-Isopropylidenehydrazinyl)-3-iodopyridine | |
| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-3-iodopyridine |
The hydrazones derived from this compound are not merely stable final products; they are versatile intermediates for the synthesis of fused heterocyclic compounds. sioc-journal.cn The newly formed hydrazone moiety, in conjunction with the adjacent pyridine ring, can undergo intramolecular cyclization reactions to build new rings onto the parent structure. ias.ac.in
For instance, the hydrazone can be cyclized to form various fused systems like triazolopyridines or pyrazolopyridines. beilstein-journals.org These reactions often involve specific reagents or conditions that promote the intramolecular attack of one of the hydrazine's nitrogen atoms or the adjacent pyridine nitrogen onto a suitable electrophilic site, which can be part of the original carbonyl-derived portion of the molecule. beilstein-journals.orgnih.gov Such tandem reactions, which may involve steps like imine formation, intramolecular cyclization, and cycloaddition, are powerful strategies for efficiently constructing complex polycyclic molecules from simple precursors. mdpi.commdpi.com
Condensation Reactions with Carbonyl Compounds
Reactivity of the Iodo-Substituent on the Pyridine Ring
The iodine atom at the C-3 position significantly influences the electronic properties and reactivity of the pyridine ring. Its presence can direct the course of further substitution reactions.
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). gcwgandhinagar.comquimicaorganica.org Any electrophilic attack is further disfavored by the tendency of the nitrogen lone pair to coordinate with the electrophile or the Lewis acid catalyst, which places a positive charge on the ring and enhances its deactivation. libretexts.org When substitution does occur on an unsubstituted pyridine ring, it typically proceeds at the 3-position. quimicaorganica.orglibretexts.org
However, the reactivity is modulated by existing substituents. The hydrazine group at C-2 is a strongly electron-donating group, which activates the ring towards electrophilic attack. In contrast, the iodine at C-3 is an electron-withdrawing group via induction but can also donate electron density through resonance. While halogens are generally deactivating, the presence of an iodine substituent can enhance electrophilic aromatic substitution, allowing for further functionalization. smolecule.com The outcome of an electrophilic substitution on this compound would be determined by the combined directing effects of the activating hydrazine group (directing to positions 4 and 6) and the iodo group (directing to positions 2 and 4), balanced against the inherent deactivation of the pyridine nitrogen.
Cross-Coupling Reactions Enabled by Iodine Polarization
The carbon-iodine bond in this compound is polarized, rendering the iodine-bearing carbon atom electrophilic and susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this heterocyclic building block.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. fishersci.co.uk This reaction is widely utilized due to its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic byproducts. fishersci.co.uk
For this compound, the Suzuki-Miyaura coupling enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position. The reaction typically involves the coupling of this compound with an organoboronic acid or its ester in the presence of a palladium catalyst and a base. A variety of palladium catalysts, from simple salts like palladium acetate (B1210297) to preformed complexes with phosphine (B1218219) ligands, can be employed. fishersci.co.uk The choice of ligand is crucial and can influence the efficiency and scope of the reaction.
Research has demonstrated the successful Suzuki-Miyaura coupling of various iodo- and chloro-substituted pyridines. researchgate.netorganic-chemistry.org The reaction tolerates a broad range of functional groups on both coupling partners. organic-chemistry.orgbohrium.com For instance, a mild, Pd/C-catalyzed Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids has been reported, highlighting the utility of heterogeneous catalysts which can be easily recovered and reused. organic-chemistry.org
Table 2: Key Components in Suzuki-Miyaura Cross-Coupling
| Component | Examples | Purpose | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C, XPhos Palladacycle | Active catalytic species for C-C bond formation | fishersci.co.ukorganic-chemistry.org |
| Ligand | PPh₃, dppf, Xantphos | Stabilizes the palladium center and influences reactivity | fishersci.co.uk |
| Boron Reagent | Arylboronic acids, vinylboronic acids | Source of the new carbon substituent | fishersci.co.uk |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboronic acid | fishersci.co.ukorganic-chemistry.org |
| Solvent | Toluene (B28343), DME, THF, Water | Provides the reaction medium | organic-chemistry.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science due to the prevalence of the C-N aryl bond in pharmaceuticals and organic materials. wikipedia.org
In the case of this compound, the Buchwald-Hartwig amination would facilitate the direct introduction of various amino groups at the 3-position of the pyridine ring. The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of primary amines. wikipedia.org
While direct examples involving this compound are not prevalent in the provided search results, the general principles of Buchwald-Hartwig amination are applicable. For instance, the amination of other halopyridines has been demonstrated, including tandem inter- and intramolecular reactions. deepdyve.comprinceton.edursc.org
Table 3: Components of the Buchwald-Hartwig Amination
| Component | Examples | Role in the Reaction | Reference |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | wikipedia.org |
| Ligand | P(t-Bu)₃, BINAP, dppf, XPhos | Key to catalyst activity and substrate scope | wikipedia.org |
| Amine | Primary amines, secondary amines, ammonia (B1221849) equivalents | The nitrogen nucleophile | wikipedia.orgorganic-chemistry.org |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | Promotes amine deprotonation and catalyst turnover | wikipedia.org |
| Solvent | Toluene, Dioxane, THF | Reaction medium | princeton.edu |
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules, dictating the spatial arrangement of atoms and functional groups.
Influence of Nucleophile Type on Substitution Position
Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound, which has multiple potential reaction sites, the nature of the nucleophile can significantly influence where a substitution reaction takes place.
The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-documented. sci-hub.se The position of the halogen on the pyridine ring and the nature of the nucleophile are determining factors. For 2-halopyridines, substitution typically occurs at the C-2 position. sci-hub.se The strength of a nucleophile, which depends on factors like charge and electronegativity, affects the reaction rate. savemyexams.com For instance, negatively charged nucleophiles are generally stronger than their neutral counterparts. savemyexams.com
In reactions involving this compound, the presence of two distinct functional groups, the hydrazinyl group at C-2 and the iodo group at C-3, presents a challenge in regioselectivity. The electronic properties of the nucleophile will play a crucial role. Hard nucleophiles may favor reaction at one site, while soft nucleophiles may favor another. Furthermore, the reaction conditions, such as the solvent and temperature, can also influence the regiochemical outcome. slideshare.net For example, studies on other substituted pyridines have shown that reaction conditions can be modified to alter the regioselectivity of a reaction, leading to the preferential formation of one isomer over another. rsc.org The coordination of a Lewis acid to the pyridine nitrogen can also direct substitution to specific positions by altering the electronic distribution within the ring. nih.gov
Stereochemical Considerations in Transformations
Stereoselectivity pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.com When a reaction creates a new chiral center, the stereochemical outcome is of paramount importance.
In reactions of this compound that lead to the formation of a new stereocenter, several factors can influence the stereochemistry of the product. If a reaction proceeds through a concerted mechanism, such as an SN2 reaction, the stereochemistry at a chiral center is typically inverted. lumenlearning.comlibretexts.org Conversely, reactions that proceed through a planar intermediate, like a carbocation in an SN1 reaction, often lead to a racemic or diastereomeric mixture of products. lumenlearning.com
When a chiral reactant is used, the formation of a new chirality center generally leads to unequal amounts of diastereomeric products. libretexts.org This is because the existing chiral center creates a chiral environment that influences the approach of the incoming reagent. The stereochemical outcome of many reactions, including transition metal-catalyzed cross-couplings, can often be rationalized by steric factors. reddit.com For example, in the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com
For transformations involving this compound, if the hydrazinyl group or a substituent introduced via cross-coupling contains a chiral center, or if a reaction creates a new chiral center on the pyridine ring or a substituent, the stereochemical outcome must be carefully considered. The use of chiral ligands in palladium-catalyzed reactions is a common strategy to induce enantioselectivity. elsevier.com
Oxidative and Reductive Transformations
The chemical behavior of this compound is characterized by the reactivity of its distinct functional groups: the hydrazine moiety, the iodine substituent, and the pyridine ring. These sites are susceptible to a variety of oxidative and reductive transformations, leading to a diverse range of products.
Oxidation of Hydrazine Group
The hydrazine group (-NHNH₂) in this compound is a primary site for oxidative reactions. Oxidation can lead to several outcomes, including the formation of diazonium species, direct replacement of the hydrazine group, or participation in oxidative cyclization reactions to form fused heterocyclic systems.
One of the most significant oxidative transformations of 2-hydrazinylpyridines is their conversion into Current time information in Bangalore, IN.wsu.eduorganic-chemistry.orgtriazolo[4,3-a]pyridines. This process typically involves reaction with a one-carbon synthon, such as a carboxylic acid or an aldehyde, followed by an oxidative cyclization step. For instance, iodine-mediated oxidative C-N bond formation is an effective method for synthesizing N-fused 1,2,4-triazoles from isothiocyanates and hydrazines. organic-chemistry.org Another approach involves the oxidative cyclization of 2-hydrazinylpyridines with terminal alkynes to form the triazolopyridine ring system. beilstein-journals.org While direct oxidation of this compound to replace the hydrazine with another group is less commonly detailed, the oxidation of arylhydrazines to aryl iodides using iodine is a known transformation, suggesting the susceptibility of the hydrazine group to strong oxidizing agents. datapdf.com
The reaction outcomes are highly dependent on the oxidizing agent and the reaction conditions. Mild oxidation might lead to the formation of a diazene, which can be a reactive intermediate for further reactions. Stronger oxidation can result in the cleavage of the nitrogen-nitrogen bond or the complete removal of the hydrazine functionality.
| Transformation | Reagents/Conditions | Product Type | Reference |
| Oxidative Cyclization | Isothiocyanates, I₂/Water | 3-Amino- Current time information in Bangalore, IN.wsu.eduorganic-chemistry.orgtriazolo[4,3-a]pyridines | organic-chemistry.org |
| Oxidative Cyclization | Terminal Phenylacetylenes | Current time information in Bangalore, IN.wsu.eduorganic-chemistry.orgTriazolo[4,3-a]pyridines | beilstein-journals.org |
| Oxidative Cyclization | Aldehydes, Ceric Ammonium Nitrate/PEG | N-fused 1,2,4-triazoles | organic-chemistry.org |
Reductive Cleavage and Hydrogenation (general catalytic hydrogenation principles applied to related structures)
This compound possesses multiple sites that can undergo reduction: the hydrazine N-N bond, the carbon-iodine bond, and the pyridine ring. The selectivity of the reduction is dependent on the choice of reducing agent and the reaction conditions.
Reductive Cleavage:
The nitrogen-nitrogen single bond in the hydrazine group can be cleaved under reductive conditions to yield the corresponding amine. Reagents like aqueous titanium(III) trichloride (B1173362) are known to effectively reduce hydrazines to amines under mild conditions, a process compatible with various functional groups. rsc.org Applying this to this compound would be expected to produce 2-amino-3-iodopyridine.
Another potential reductive cleavage is dehalogenation, where the carbon-iodine bond is broken. Catalytic hydrogenation is a standard method for the hydrogenolysis of aryl halides. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source can replace the iodine atom with a hydrogen atom, yielding 2-hydrazinylpyridine.
Hydrogenation:
Catalytic hydrogenation can also reduce the aromatic pyridine ring to a piperidine (B6355638) ring. The hydrogenation of pyridines often requires more forcing conditions than the reduction of benzene rings and can be achieved using catalysts like platinum, palladium, or rhodium, sometimes under pressure. google.comresearchgate.net For a substituted pyridine like this compound, hydrogenation of the ring would likely be accompanied by the reductive cleavage of the C-I bond. The complete hydrogenation would thus be expected to yield 2-hydrazinylpiperidine. The choice of catalyst and solvent is crucial; for example, the hydrogenation of hydroxypyridines is effectively carried out in an acid anhydride (B1165640) solvent to stabilize the enol form. google.com
The selective reduction of one functional group in the presence of others is a significant challenge. For example, reducing the pyridine ring while preserving the C-I bond would require careful selection of catalytic systems that favor ring saturation over hydrogenolysis.
| Transformation | Reagents/Conditions | Expected Product | Reference |
| N-N Bond Cleavage | aq. TiCl₃ | 2-Amino-3-iodopyridine | rsc.org |
| C-I Bond Cleavage | H₂, Pd/C | 2-Hydrazinylpyridine | scispace.com |
| Pyridine Ring Hydrogenation | H₂, Pt/Pd/Rh catalyst | 2-Hydrazinylpiperidine | google.comresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinyl 3 Iodopyridine
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Bands
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 2-Hydrazinyl-3-iodopyridine, the key characteristic absorption bands are predicted as follows.
The hydrazinyl (-NH-NH₂) group would produce distinct peaks. The N-H stretching vibrations of the -NH₂ group are expected to appear as two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, respectively. The secondary amine (C-NH) N-H stretch would likely appear as a single, weaker band in the same region. Furthermore, the N-H scissoring (bending) vibration of the primary amine is anticipated around 1650-1580 cm⁻¹.
The pyridine (B92270) ring itself has several characteristic vibrations. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C and C=N ring stretching vibrations are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. The C-I (iodo) bond stretching vibration is expected at a much lower wavenumber, typically in the 600-500 cm⁻¹ range, which falls into the fingerprint region and can be difficult to assign definitively without comparative analysis.
Table 1: Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3250 | Medium |
| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3310 | Weak - Medium |
| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | Medium - Weak |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium - Strong |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium - Strong |
| C-H Bend (in-plane & out-of-plane) | Aromatic (Pyridine) | 1300 - 1000 & 900 - 675 | Medium - Strong |
| C-N Stretch | Aryl-N (Pyridine-Hydrazine) | 1360 - 1250 | Medium |
| C-I Stretch | Iodo-Aromatic | 600 - 500 | Medium - Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a significant change in the polarizability of a molecule are Raman active.
For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals, particularly the ring "breathing" mode, which would appear as a sharp, intense band around 1000 cm⁻¹. The C-I stretching vibration, involving a heavy and highly polarizable iodine atom, is also expected to be a strong and characteristic band in the low-frequency region (600-500 cm⁻¹). In contrast, the N-H stretching and bending vibrations of the hydrazinyl group, which are strong in IR, are generally expected to be weaker in the Raman spectrum due to their smaller change in polarizability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, three distinct signals are expected for the aromatic protons on the pyridine ring, plus signals for the hydrazinyl protons.
The proton at position 6 (H6), being ortho to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield, likely as a doublet of doublets. The proton at position 4 (H4) would be influenced by the adjacent iodine and would also appear as a doublet of doublets. The proton at position 5 (H5) would likely be the most shielded of the aromatic protons, appearing at the highest field and as a doublet of doublets, coupling to both H4 and H6. The protons of the hydrazinyl group (-NH-NH₂) would appear as two distinct, broad signals that may or may not show coupling to each other, depending on the solvent and temperature. These protons are exchangeable with deuterium, a fact that can be confirmed by a D₂O shake experiment.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H6 (Pyridine) | 7.8 - 8.1 | Doublet of Doublets (dd) | J(H6-H5) ≈ 5 Hz, J(H6-H4) ≈ 2 Hz |
| H4 (Pyridine) | 7.4 - 7.6 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8 Hz, J(H4-H6) ≈ 2 Hz |
| H5 (Pyridine) | 6.7 - 7.0 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz |
| -NH- (Hydrazine) | 7.5 - 8.5 | Broad Singlet (br s) | N/A |
| -NH₂ (Hydrazine) | 4.0 - 5.0 | Broad Singlet (br s) | N/A |
Carbon-13 NMR (¹³C NMR) Spectroscopic Characterization
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. For this compound, five distinct signals are expected for the pyridine ring carbons.
The carbon atom bearing the hydrazinyl group (C2) is expected to be significantly downfield due to the direct attachment of the electronegative nitrogen atom. The carbon bearing the iodine atom (C3) will show a characteristic upfield shift due to the "heavy atom effect" of iodine, despite iodine's electronegativity. This is a key diagnostic feature. The remaining carbons (C4, C5, C6) will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Reasoning |
| C2 | 158 - 162 | Attached to electronegative N of the hydrazinyl group. |
| C6 | 145 - 150 | Alpha to ring nitrogen, deshielded. |
| C4 | 138 - 142 | Beta to ring nitrogen, influenced by adjacent iodine. |
| C5 | 110 - 115 | Shielded position relative to other carbons. |
| C3 | 90 - 95 | Attached to iodine, significant "heavy atom" shielding effect. |
Advanced NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. chemicalbook.combiointerfaceresearch.comthieme-connect.de
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. chemicalbook.com For this compound, cross-peaks would be expected between H4 and H5, H5 and H6, and a weaker cross-peak between H4 and H6 (meta-coupling). This would confirm the sequence of protons around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. chemicalbook.comthieme-connect.de It would allow for the definitive assignment of H4 to C4, H5 to C5, and H6 to C6 by linking the already analyzed ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2 or 3 bonds). biointerfaceresearch.comthieme-connect.de This is crucial for confirming the placement of substituents. Key expected correlations would include:
The proton at H4 showing correlations to carbons C2, C3, C5, and C6.
The proton at H6 showing correlations to C2, C4, and C5.
The protons of the hydrazinyl group showing a correlation to C2, definitively proving the attachment of the hydrazine (B178648) group at the C2 position.
These combined 2D NMR techniques would provide irrefutable evidence for the proposed structure of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation as electrons move between different energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of transitions originating from the pyridine ring, the hydrazinyl substituent (-NHNH2), and the iodo group (-I). The primary electronic transitions observed in such aromatic and heteroaromatic systems are π → π* and n → π*. rsc.orgrsc.org
The pyridine ring itself exhibits strong π → π* transitions. The hydrazinyl group, with its lone pairs of electrons on the nitrogen atoms, gives rise to n → π* transitions, which are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. rsc.org The presence of the iodine atom, a halogen, can influence the spectrum through its electron-withdrawing inductive effect and electron-donating mesomeric effect, potentially causing shifts in the absorption maxima (λmax) of the pyridine ring transitions.
Table 1: Comparative UV-Vis Absorption Data for Related Pyridine Derivatives
| Compound/Complex | λmax (nm) | Solvent/Conditions | Transition Type (Probable) |
| Iodopyridine Isomers | ~300 | 50:50 THF/water, pH 1 | π → π |
| [Pd(hzpy)(ox)] | 310, 380, 510, 690, 715 | DMSO | Intra-ligand (π→π, n→π), d-d, MLCT |
| [Pd(hzpy)(ma)] | 310, 390, 510-720 | DMSO | Intra-ligand (π→π, n→π), d-d, MLCT |
| Ortho-vanillin-2-hydrazinopyridine | 335, 470, 497 | DMF | π → π, n → π* |
Data sourced from studies on analogous compounds for illustrative purposes. nih.govbiointerfaceresearch.comscirp.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-Mass)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. rsc.org For this compound (Molecular Weight: 234.03 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]+ at an m/z (mass-to-charge ratio) of approximately 235.04.
Analysis of related 2-hydrazinopyridine (B147025) compounds in mass spectrometry shows characteristic fragmentation. The 2-hydrazinopyridine (hzpy) ligand itself is often detected as a fragment ion at m/z 109 or 110. biointerfaceresearch.comnist.gov Therefore, a likely fragmentation pathway for [this compound+H]+ would involve the loss of the iodine atom or cleavage of the N-N bond in the hydrazine moiety. The identification of iodinated compounds can also be aided by recognizing characteristic neutral losses, such as the loss of HI. acs.org
Liquid Chromatography-Mass Spectrometry (LC/MS-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. nih.gov This technique is highly sensitive and selective, making it ideal for analyzing complex mixtures.
The hydrazinyl group in this compound makes it particularly suitable for LC/MS-MS analysis. Hydrazine-based reagents are known to be effective derivatizing agents that enhance ionization efficiency and sensitivity for other molecules in LC-ESI-MS/MS studies. nih.gov In an LC/MS-MS experiment, the parent ion ([M+H]+ at m/z 235) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions would be analyzed in the second mass analyzer. This process would provide unambiguous identification and quantification. The fragmentation patterns observed would likely correspond to those predicted in the ESI-MS analysis, providing a high degree of structural confirmation. nih.gov
Solid-State Structural Analysis
Understanding the three-dimensional arrangement of atoms in the solid state is fundamental to correlating a compound's structure with its physical and chemical properties.
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the gold standard for determining the precise atomic arrangement within a crystalline solid. nih.gov By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported in the searched literature, extensive data exists for highly analogous compounds, such as 3-chloro-2-hydrazinylpyridine. asianpubs.org Based on this related structure, this compound is expected to crystallize in a similar fashion, likely in a monoclinic or orthorhombic space group.
Key expected structural features would include:
Planarity: The pyridine ring will be planar.
Bonding: The C-I bond length would be a key parameter, influenced by the electronic effects of the pyridine ring and hydrazine group.
Intermolecular Interactions: The hydrazinyl group, with its N-H protons, is a potent hydrogen bond donor. It is highly probable that the crystal structure would be dominated by intermolecular N-H···N hydrogen bonds, where the acceptor nitrogen could be from the pyridine ring or the hydrazine group of a neighboring molecule, forming dimers or extended chains. nih.govasianpubs.org
Table 2: Crystallographic Data for the Analogous Compound 3-Chloro-2-hydrazinylpyridine
| Parameter | Value |
| Chemical Formula | C5H6ClN3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.6276 (14) |
| b (Å) | 3.8924 (5) |
| c (Å) | 13.9558 (17) |
| β (°) | 103.447 (6) |
| Volume (ų) | 614.31 (13) |
| Z | 4 |
Data from Liu et al. (2013) for 3-chloro-2-hydrazinylpyridine. asianpubs.org This data provides a model for the expected crystallographic parameters of this compound.
Synthetic Applications of 2 Hydrazinyl 3 Iodopyridine in Complex Molecule Synthesis
Synthesis of Heterocyclic Scaffolds
The reactivity of the hydrazinyl moiety as a binucleophile is central to the construction of new heterocyclic rings, while the iodo group offers a handle for further functionalization or participation in cyclization reactions.
Construction of Fused Pyridine (B92270) Systems
2-Hydrazinyl-3-iodopyridine serves as an excellent precursor for annulated pyridine systems, where a new ring is fused to the pyridine core.
The synthesis of the pyrazolo[3,4-b]pyridine core is a common application of 2-hydrazinopyridine (B147025) derivatives. This transformation is typically achieved through condensation and cyclization with 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole (B372694) synthesis. nih.gov In this reaction, this compound reacts with a β-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester.
The reaction mechanism involves the initial condensation of the more reactive hydrazine (B178648) nitrogen atom with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The iodine atom at the 3-position of the pyridine ring remains intact, affording 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. The specific substituents on the resulting pyrazole ring are determined by the choice of the 1,3-dicarbonyl starting material. beilstein-journals.org
| 1,3-Dicarbonyl Reactant | Resulting Substituents (on Pyrazole Ring) | Product Name |
|---|---|---|
| Acetylacetone | 3,4-dimethyl | 3-Iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine |
| Ethyl acetoacetate | 3-methyl, 4-hydroxy | 3-Iodo-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol |
| Dibenzoylmethane | 3,4-diphenyl | 3-Iodo-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine |
| 1,1,1-Trifluoropentane-2,4-dione | 3-methyl, 4-trifluoromethyl | 3-Iodo-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
While the hydrazinyl group is not directly involved in the formation of the furan (B31954) ring, the presence of the iodine atom on the pyridine core at position 3 is key to constructing the furo[2,3-b]pyridine (B1315467) scaffold. A plausible and powerful strategy involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org
In this approach, the 3-iodopyridine (B74083) moiety of this compound is coupled with a terminal alkyne bearing a hydroxyl group, such as propargyl alcohol. This reaction forms a 3-(hydroxyalkynyl)pyridine intermediate. The hydrazinyl group at the 2-position may require protection (e.g., as a hydrazone) to prevent interference with the catalyst. Following the coupling reaction, the intermediate undergoes an intramolecular cyclization. This cyclization can be promoted by a base, leading to the formation of the furan ring fused to the pyridine core. This sequence results in a furo[2,3-b]pyridine skeleton, which retains a derivative of the original hydrazinyl group at the 7-position (after deprotection).
Proposed Reaction Pathway:
Protection (Optional): The 2-hydrazinyl group is protected to avoid side reactions.
Sonogashira Coupling: The protected this compound is reacted with a suitable terminal alkyne (e.g., propargyl alcohol) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org
Intramolecular Cyclization: The resulting alkynyl alcohol intermediate is treated with a base (e.g., potassium tert-butoxide) to induce a 5-endo-dig cyclization, forming the furan ring.
Deprotection: The protecting group on the hydrazinyl moiety is removed to yield the final product.
| Terminal Alkyne | Key Intermediate | Final Furo[2,3-b]pyridine Structure |
|---|---|---|
| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)pyridin-2-yl)hydrazine | (Furo[2,3-b]pyridin-7-yl)hydrazine |
| But-3-yn-1-ol | 3-(4-Hydroxybut-1-yn-1-yl)pyridin-2-yl)hydrazine | (2-Methylfuro[2,3-b]pyridin-7-yl)hydrazine |
The synthesis of the organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine ring system is a classic and efficient transformation of 2-hydrazinopyridines. organic-chemistry.org This reaction involves the condensation of the hydrazinyl group with a reagent that provides a single carbon atom, which becomes C3 of the newly formed triazole ring.
When this compound is treated with reagents such as formic acid, triethyl orthoformate, or an acid chloride, it undergoes condensation followed by an intramolecular cyclodehydration. This process yields an 8-iodo- organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine derivative. The substituent at the 3-position of the triazole ring is determined by the carbon source used in the reaction. For example, using formic acid results in an unsubstituted triazole ring, while using an acid chloride introduces an alkyl or aryl substituent.
| Reagent | Resulting C3-Substituent | Product Name |
|---|---|---|
| Formic Acid | -H | 8-Iodo- organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine |
| Triethyl orthoacetate | -CH₃ | 8-Iodo-3-methyl- organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine |
| Benzoyl chloride | -Ph | 8-Iodo-3-phenyl- organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine |
| Carbon disulfide | -SH | 8-Iodo- organic-chemistry.orgbeilstein-journals.orgfrontiersin.orgtriazolo[4,3-a]pyridine-3-thiol |
Formation of Pyridinone Derivatives
This compound can be converted into 3-iodo-pyridin-2(1H)-one. This transformation involves the replacement of the hydrazinyl group with a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridone form. A plausible synthetic route involves a two-step process. First, the N-N bond of the hydrazinyl group is cleaved via reduction to yield 2-amino-3-iodopyridine. Subsequently, the resulting aminopyridine undergoes a diazotization reaction, followed by hydrolysis of the intermediate diazonium salt.
The diazotization is typically carried out by treating the aminopyridine with sodium nitrite (B80452) in an acidic aqueous solution (e.g., H₂SO₄ or HCl) at low temperatures. The resulting diazonium salt is unstable and readily undergoes hydrolysis upon gentle warming, releasing nitrogen gas and forming the corresponding 3-iodo-2-hydroxypyridine, which tautomerizes to the stable 3-iodo-pyridin-2(1H)-one.
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Triazoles)
The versatile hydrazinyl group of this compound is a key functional group for synthesizing various other nitrogen-containing heterocycles that are appended to the pyridine ring, rather than fused to it.
A prominent example is the synthesis of substituted 1,2,4-triazoles. This can be achieved by reacting this compound with isothiocyanates. arkat-usa.org The initial step is the addition of the hydrazine to the carbon-nitrogen double bond of the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under various conditions. For instance, oxidative cyclization, often mediated by reagents like iodine or mercury(II) oxide, or dehydrosulfurization using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC), leads to the formation of a 1,2,4-triazole (B32235) ring attached to the pyridine at the 2-position. The substituents on the triazole ring are derived from the isothiocyanate used.
| Isothiocyanate Reactant (R-NCS) | Cyclization Method | Resulting Product |
|---|---|---|
| Phenyl isothiocyanate | Oxidative cyclization (e.g., with I₂) | 3-Iodo-2-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
| Methyl isothiocyanate | Dehydrosulfurization (e.g., with DCC) | 3-Iodo-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridine |
| Benzoyl isothiocyanate | Base-catalyzed cyclization/dehydration | 3-Iodo-2-(5-phenyl-1H-1,2,4-triazol-3-yl)pyridine |
Contribution to Combinatorial Chemistry and Library Synthesis
The dual reactivity of this compound is particularly advantageous in the field of combinatorial chemistry, where the rapid generation of large, structurally diverse libraries of compounds is essential for drug discovery and material science. The distinct chemical nature of the hydrazinyl and iodo groups allows for a two-dimensional diversification strategy.
The hydrazinyl group serves as a nucleophile and can readily react with a wide array of carbonyl compounds (aldehydes and ketones) to form a library of hydrazone derivatives. This reaction is typically high-yielding and proceeds under mild conditions, which is ideal for parallel synthesis. The resulting hydrazones can exhibit E/Z isomerism, adding another layer of structural diversity.
Simultaneously or sequentially, the iodo group at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse set of substituents at this position, including aryl, heteroaryl, alkyl, and alkynyl groups. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to further functionalize the pyridine core.
This two-pronged approach enables the generation of a large matrix of compounds from a single starting scaffold. For instance, reacting this compound with a collection of different aldehydes and then coupling the resulting products with a variety of boronic acids would yield a substantial library of molecules with diversity at two distinct points.
Below is an interactive data table illustrating a hypothetical library generated from this compound.
| Library Entry | R1 (from Aldehyde/Ketone) | R2 (from Boronic Acid) | Final Structure |
| 1 | Phenyl | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-2-(2-benzylidenehydrazinyl)pyridine |
| 2 | Phenyl | Thiophen-2-yl | 2-(2-Benzylidenehydrazinyl)-3-(thiophen-2-yl)pyridine |
| 3 | 2-Naphthyl | Pyrimidin-5-yl | 2-(2-(Naphthalen-2-ylmethylene)hydrazinyl)-3-(pyrimidin-5-yl)pyridine |
| 4 | Cyclohexyl | 3-Fluorophenyl | 2-(2-Cyclohexylidenehydrazinyl)-3-(3-fluorophenyl)pyridine |
This table represents a small subset of the potential compounds that could be synthesized to showcase the diversity achievable.
Development of Advanced Synthetic Reagents and Intermediates
Beyond its direct use in library synthesis, this compound is a valuable precursor for the development of more complex and advanced synthetic reagents and intermediates. The reactivity of the hydrazinyl group can be harnessed to construct fused heterocyclic systems, which are prevalent in medicinal chemistry.
For example, the hydrazinyl moiety can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole-substituted pyridines. These pyrazolyl-pyridines are themselves important scaffolds in drug discovery. Furthermore, reaction with nitrous acid can convert the hydrazinyl group into an azido (B1232118) group, a versatile functional group for click chemistry (e.g., Huisgen cycloaddition) to form triazoles.
The iodo group can also be transformed to introduce other functionalities. For instance, it can be converted to a boronic ester via a Miyaura borylation, creating a new building block for subsequent Suzuki couplings. Alternatively, it can be subjected to metal-halogen exchange to generate an organometallic species, which can then react with various electrophiles.
The development of such advanced intermediates from this compound is summarized in the table below.
| Intermediate | Synthetic Transformation | Potential Applications |
| 3-Iodo-2-(1H-pyrazol-1-yl)pyridine | Cyclocondensation with a 1,3-dicarbonyl compound | Synthesis of bidentate ligands, pharmaceutical scaffolds |
| 2-Azido-3-iodopyridine | Diazotization of the hydrazinyl group | Click chemistry, synthesis of triazole-containing compounds |
| (2-Hydrazinylpyridin-3-yl)boronic acid, pinacol (B44631) ester | Miyaura borylation of the iodo group | Suzuki cross-coupling reactions |
| 3-Iodo- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine | Cyclization with formic acid or other one-carbon synthons | Core structure in various bioactive molecules |
These examples underscore the role of this compound not just as a scaffold for diversification, but also as a foundational element for the construction of more elaborate and functionally rich chemical entities for a wide range of synthetic applications.
Pharmacological and Biological Applications of 2 Hydrazinyl 3 Iodopyridine Derivatives
Applications in Pharmaceutical Research and Drug Discovery
Derivatives of 2-hydrazinyl-3-iodopyridine have been investigated for a range of therapeutic applications, leveraging the inherent properties of the pyridine (B92270) and hydrazine (B178648) moieties, which are present in numerous established drugs. The pyridine ring is a common feature in many bioactive compounds, while the hydrazinyl group serves as a critical linker in the synthesis of various heterocyclic systems.
Development of Kinase Inhibitors
The pyridine and pyrazine (B50134) nucleus is a key structural component in many kinase inhibitors. nih.govgoogle.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The design of kinase inhibitors often involves the creation of molecules that can fit into the ATP-binding pocket of the enzyme, and pyridine-containing compounds have shown significant promise in this regard.
For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). nih.gov The introduction of a hydrazide moiety to this scaffold has been shown to enhance anti-hepatic cancer activity, highlighting the potential of hydrazine-containing pyridine derivatives in this area. nih.gov While direct studies on this compound as a kinase inhibitor are not extensively documented, its structural similarity to known kinase inhibitors suggests that its derivatives could be promising candidates for further investigation.
Table 1: Examples of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Therapeutic Area |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Tyrosine Kinases, PI3K, CDK4/6 | Cancer |
| Pyrazino[2,3-b]pyrazine-2-ones | mTOR Kinase | Cancer, Inflammatory Disorders |
Synthesis of Neurological Drug Candidates
The development of novel agents for the treatment of neurological disorders is a significant area of pharmaceutical research. Derivatives of hydrazine, such as pyrazolines, have demonstrated notable potential in neuropharmacology. A series of 1,3,5-trisubstituted-2-pyrazoline derivatives, which can be synthesized from hydrazine precursors, have shown significant antidepressant and anti-anxiety activities in preclinical models. nih.gov
Docking studies of these pyrazoline derivatives have indicated that they are potential inhibitors of monoamine oxidase A (MAO-A), an enzyme that plays a key role in the metabolism of neurotransmitters and is a target for antidepressant drugs. nih.gov The most potent of these derivatives were found to interact with key amino acid residues at the binding site of the MAO-A protein. nih.gov These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel pyrazoline-based neurological drug candidates.
Antimycobacterial and Antitubercular Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Hydrazide-hydrazones and related pyridine derivatives have a long history in the treatment of tuberculosis, with isoniazid (B1672263) (a pyridine hydrazide) being a cornerstone of first-line therapy.
Recent research has focused on developing novel hydrazine-containing compounds with improved activity against both sensitive and resistant strains of M. tuberculosis. For example, a series of indole-pyridine derived hydrazides and hydrazide-hydrazones have shown potent in vitro antimycobacterial activity. nih.gov Several of these compounds exhibited minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis that were comparable to isoniazid. nih.gov Furthermore, some of these derivatives demonstrated significant activity against an isoniazid-resistant clinical isolate. nih.gov
Pyridine appended 2-hydrazinylthiazole (B183971) derivatives have also been synthesized and evaluated for their antimycobacterial properties. nih.gov Several of these compounds displayed good activity against the H37Rv strain, with MIC values in the low micromolar range. nih.gov In silico studies suggested that these compounds may exert their effect by inhibiting the KasA protein of M. tuberculosis. nih.gov These findings underscore the potential of this compound as a scaffold for the development of new and effective antitubercular drugs.
Table 2: Antimycobacterial Activity of Pyridine Hydrazide Derivatives
| Compound Class | Target Strain(s) | Key Findings |
|---|---|---|
| Indole-pyridine derived hydrazides | M. tuberculosis H37Rv, INH-resistant clinical isolate | MICs comparable to isoniazid; activity against resistant strains. nih.gov |
Anticancer and Antitumor Activity
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Pyridine and its derivatives are found in a number of anticancer drugs and are known to exhibit a wide range of antitumor activities. mdpi.com Similarly, hydrazide-hydrazone derivatives have been investigated for their potential as anticancer agents, with some compounds showing high inhibitory effects against various cancer cell lines. mdpi.com
The antitumor evaluation of newly synthesized heterocyclic compounds derived from hydrazide-hydrazones has been performed against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with many of the synthesized compounds showing significant inhibitory effects. mdpi.com Additionally, 2-(2-hydrazinyl)thiazole derivatives have demonstrated significant anticancer activity against the human leukemia cell line K-562. nih.gov
The incorporation of a pyridine moiety into a triazolothiadiazole system has also yielded compounds with promising anti-cancer activity. These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents.
Antimicrobial Properties
The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. Hydrazide-hydrazones have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.gov
The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine group (-N=CH-). nih.gov Pyrazoline derivatives, which can be synthesized from hydrazines, have also shown moderate antimicrobial activity against a range of bacteria and fungi. nih.gov
Hydrazide-hydrazone derivatives of isonicotinic acid have displayed very strong activity against various Gram-positive bacteria. nih.gov Furthermore, certain 2-oxonicotinonitrile derivatives have demonstrated higher activity against Bacillus subtilis than the standard drug cefotaxime. researchgate.net The diverse antimicrobial potential of these related compounds suggests that derivatives of this compound could be a fruitful area for the development of new antimicrobial drugs.
Table 3: Antimicrobial Activity of Hydrazine and Pyridine Derivatives
| Compound Class | Spectrum of Activity | Key Findings |
|---|---|---|
| Hydrazide-hydrazones | Antibacterial, Antifungal | Broad-spectrum activity; potent against Gram-positive bacteria. nih.gov |
| Pyrazoline derivatives | Antibacterial, Antifungal | Moderate antimicrobial activity. nih.gov |
Ryanodine (B192298) Receptor Sterilants (Specific Derivatives)
Ryanodine receptors (RyRs) are a class of intracellular calcium release channels that are crucial for various physiological processes, including muscle contraction. Ryanodine, a plant alkaloid, and its derivatives are known to bind to these receptors with high affinity and modulate their function. nih.gov
Interestingly, a pyridyl ryanodine derivative has been synthesized and studied for its interaction with RyRs. nih.gov This derivative was found to be a full agonist of the receptor, in contrast to ryanodine itself, which is a partial agonist. nih.gov This demonstrates that modification of the ryanodine structure, including the incorporation of a pyridine ring, can significantly alter its pharmacological properties. While the term "sterilants" in this context is not clearly defined in the available literature, the potent and distinct activity of pyridyl ryanodine on this critical receptor highlights a unique area of biological application for pyridine-containing complex molecules.
No Publicly Available Research Found on the Agrochemical Applications of this compound Derivatives
Despite a thorough review of scientific literature and patent databases, no specific research or data could be found regarding the applications of this compound and its derivatives in agrochemical development.
While the broader classes of pyridine and hydrazone compounds are well-represented in agrochemical research, with numerous derivatives commercialized as herbicides, insecticides, and fungicides, the specific compound "this compound" does not appear in publicly accessible studies concerning its potential use in crop protection.
General research into related compounds indicates the potential for biological activity. Pyridine-based structures are a cornerstone of many successful agrochemicals due to their versatile chemical properties and ability to interact with biological targets in pests and weeds. Similarly, the hydrazinyl and iodo- functional groups can impart specific physicochemical properties that may lead to desired biological effects.
However, without specific studies on this compound derivatives, any discussion of their potential roles as agrochemicals would be purely speculative. The development of a new agrochemical requires extensive research, including synthesis of derivatives, screening for biological activity, structure-activity relationship studies, and toxicological and environmental impact assessments. No such data is available in the public domain for the specified compound.
Therefore, it is not possible to provide detailed research findings or data tables on the herbicidal, insecticidal, or fungicidal activity of this compound derivatives as requested.
Future Directions and Emerging Research Avenues for 2 Hydrazinyl 3 Iodopyridine
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The hydrazinyl moiety of 2-hydrazinyl-3-iodopyridine is a prime target for derivatization to create hydrazones, a class of compounds renowned for a wide spectrum of biological activities. Future research will likely focus on synthesizing novel hydrazone derivatives by reacting this compound with a variety of aldehydes and ketones. This strategy aims to create libraries of new chemical entities for screening against various therapeutic targets.
Key research objectives in this area include:
Synthesis of Hydrazide-Hydrazones: The blockage of the -NH2 group through derivatization has been shown to potentially lower toxicity compared to parent hydrazide compounds.
Targeting Diverse Biological Activities: Hydrazones have demonstrated anticonvulsant, anti-inflammatory, antimicrobial, and antitumoral properties. By analogy, derivatives of this compound could be evaluated for similar activities, including antileishmanial effects, which have been observed in other pyridylhydrazone derivatives.
Fluorescence Derivatization: Novel derivatization reagents can be developed for highly sensitive and selective analysis of biological compounds using techniques like HPLC, which could be a potential application for derivatives of this compound.
Table 1: Potential Derivatization Strategies and Target Bioactivities
| Derivatization Approach | Reactant Class | Potential Biological Activity |
|---|---|---|
| Hydrazone Synthesis | Aromatic Aldehydes | Antimicrobial, Antitumoral |
| Hydrazone Synthesis | Aliphatic Ketones | Anticonvulsant, Analgesic |
| Acylhydrazone Formation | Acyl Halides | Anti-inflammatory, Antiplatelet |
Application in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and the derivatization of this compound is well-suited for such approaches. Future work will likely explore environmentally benign methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Promising green synthetic avenues include:
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions offer a highly efficient route to complex molecules. The use of this compound in MCRs, potentially under microwave irradiation or ultrasonic conditions, could rapidly generate diverse molecular scaffolds.
Use of Green Catalysts and Solvents: Research into employing reusable, non-toxic catalysts like L-proline or zinc oxide nanoparticles is a promising direction. Performing reactions in environmentally friendly solvents such as water or ethanol (B145695), or under solvent-free grinding conditions, aligns with sustainable principles.
Energy-Efficient Synthesis: Techniques like microwave-assisted synthesis and ultrasonication can significantly shorten reaction times and improve yields compared to conventional heating methods.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Method | Green/Sustainable Method |
|---|---|---|
| Solvent | Dioxane, Tetrahydrofuran | Water, Ethanol, Solvent-free |
| Catalyst | Mineral acids, Heavy metals | L-proline, ZnO Nanoparticles, Catalyst-free |
| Energy Source | Conventional Reflux (Heating) | Microwave, Ultrasound |
| Reaction Time | Hours to days | Minutes to hours |
| Workup | Complex, generates waste | Simple filtration, minimal waste |
Advanced Computational Modeling for Structure-Activity Relationships
To accelerate the drug discovery process and rationalize experimental findings, advanced computational techniques are indispensable. Future research on this compound derivatives will heavily rely on computational modeling to predict biological activity and guide the design of more potent and selective compounds.
Key computational approaches to be employed include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be crucial for identifying the key structural features that govern biological activity. These models help in understanding how steric, electrostatic, and hydrophobic fields of a molecule influence its interaction with a biological target.
Molecular Docking: Docking simulations will be used to predict the binding modes of novel derivatives within the active sites of target proteins. This can elucidate mechanisms of action and help in optimizing ligand-receptor interactions.
In Silico ADMET Analysis: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the design phase is critical. This computational screening helps to prioritize candidates with favorable pharmacokinetic profiles for further development.
Table 3: Computational Tools for Drug Design with this compound Derivatives
| Computational Method | Primary Objective | Key Outputs |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Identify key structural features for bioactivity | Contour maps, r², q² values |
| Molecular Docking | Predict binding mode and affinity | Binding energy, ligand-receptor interactions |
| Molecular Dynamics (MD) | Simulate the stability of ligand-protein complexes | RMSD, radius of gyration, hydrogen bond analysis |
Development of New Catalytic Transformations
The unique electronic and steric properties of the this compound scaffold suggest its potential use as a ligand in catalysis. The nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group can coordinate with metal centers, while the iodine atom provides a site for oxidative addition or other transformations. Future research may explore the synthesis of novel organometallic complexes based on this scaffold.
Potential research directions include:
Homogeneous Catalysis: Designing and synthesizing transition metal complexes where this compound or its derivatives act as ligands for cross-coupling reactions, hydrogenations, or oxidations.
Heterogeneous Catalysis: Immobilizing complexes of this compound onto solid supports to create reusable and easily separable catalysts, contributing to more sustainable chemical processes.
Investigation of Broader Biological and Materials Science Applications
Beyond traditional medicinal chemistry, the structural attributes of this compound make it a candidate for exploration in other scientific domains.
Broader Biological Applications: The core structure is present in compounds with a wide range of activities, suggesting potential applications as antibacterial or antioxidant agents. The ability of hydrazone derivatives to interact with cellular processes also points toward potential use as probes or imaging agents.
Materials Science: The presence of nitrogen and iodine atoms suggests potential applications in materials science. For instance, hydrazine (B178648) derivatives are used in the context of phase change materials. Derivatives of this compound could be investigated for their properties as corrosion inhibitors, components of conductive polymers, or as building blocks for metal-organic frameworks (MOFs) due to the coordinating ability of the nitrogen atoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Hydrazinyl-3-iodopyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with iodinated pyridine precursors. For example, hydrazine can react with 3-iodopyridine under reflux conditions using dehydrating agents like phosphorus oxychloride (POCl₃) . Optimization includes varying reaction temperature (70–100°C), stoichiometric ratios (hydrazine:iodopyridine = 1:1 to 1:1.5), and catalyst selection (e.g., acetic acid for pH control). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete iodination or side reactions; elemental analysis (C, H, N) and NMR (¹H/¹³C) confirm structural integrity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm hydrazine (-NH-NH₂) and iodine substitution patterns. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- Elemental Analysis : Verify empirical formula (e.g., C₅H₆IN₃) with ≤0.3% deviation .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (SHELXL for small-molecule structures; hydrogen-bonding patterns analyzed via graph set theory ).
Q. What are the stability profiles of this compound under varying storage conditions?
- Findings : The compound is light- and moisture-sensitive due to the hydrazine moiety. Stability tests show:
- Short-term : Stable at -20°C in amber vials under argon (≥95% purity after 30 days).
- Long-term : Degrades at room temperature (~5% decomposition/month) via hydrolysis or oxidation; DSC/TGA reveals decomposition onset at 120°C .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystal lattices?
- Analysis : Graph set theory (Etter’s formalism) identifies recurring motifs:
- Motifs : N-H⋯N (hydrazine-pyridine) and C-I⋯π interactions stabilize layered structures. DFT calculations (B3LYP/6-311G**) quantify interaction energies (e.g., N-H⋯N: ~25 kJ/mol) .
Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanism : The iodine atom acts as a leaving group. Key steps:
Oxidative addition of Pd⁰ to C-I bond.
Transmetallation with arylboronic acids.
Reductive elimination to form C-C bonds.
- Optimization : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as base, and DMF/H₂O (3:1) solvent. Yields improve with microwave-assisted heating (80°C, 30 min) .
Q. How can computational methods (e.g., DFT, MD) predict the biological activity of this compound derivatives?
- Approach :
- Docking Studies : Target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina. Hydrazine groups form H-bonds with active-site residues (e.g., Asp73 in E. coli gyrase).
- MD Simulations : AMBER force fields assess ligand-protein stability (RMSD <2.0 Å over 50 ns). Correlate binding free energies (ΔG ≤ -30 kcal/mol) with MIC values .
Q. How should researchers reconcile contradictory data in spectral or biological activity studies?
- Case Example : Discrepancies in NMR shifts may arise from tautomerism (hydrazine ↔ hydrazone). Solutions:
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., coalescence at 80°C).
- Control Experiments : Compare spectra with model compounds (e.g., 4-Hydrazinylpyridine derivatives) .
- Biological Data : Use Bland-Altman plots to assess inter-lab variability in MIC assays. Confirm outliers via dose-response curves (IC₅₀ ± SEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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